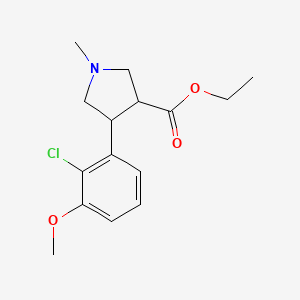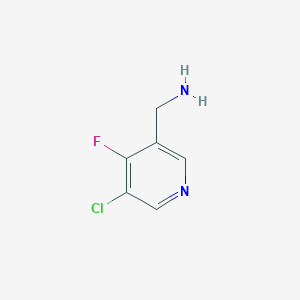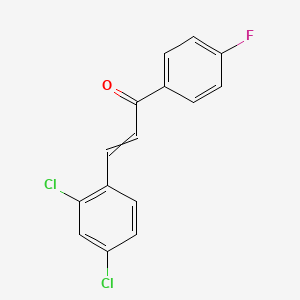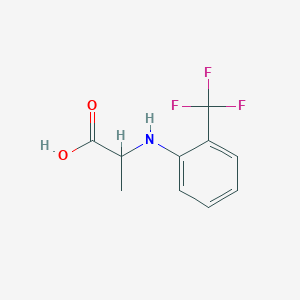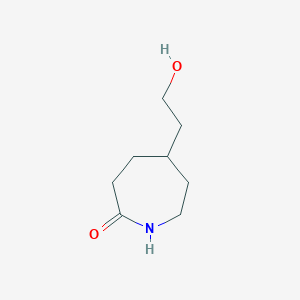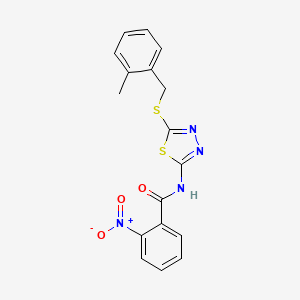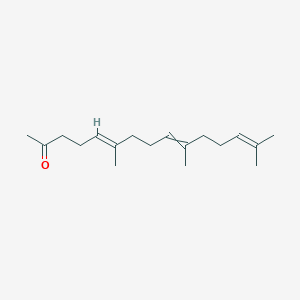
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is an organic compound with the molecular formula C18H30O It is characterized by the presence of three conjugated double bonds and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the use of organic synthesis techniques. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one exerts its effects involves interactions with various molecular targets and pathways. The conjugated double bonds and ketone group allow it to participate in electron transfer reactions, which can influence biological processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trienenitrile: This compound contains a nitrile group, which imparts different chemical properties.
(5E,9E)-6,10,14-trimethylpentadeca-5,9-diene-2,13-dione: This compound has two ketone groups and fewer double bonds.
Uniqueness
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group
特性
分子式 |
C18H30O |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11?,17-13+ |
InChIキー |
LTUMRKDLVGQMJU-ACJRHICRSA-N |
異性体SMILES |
CC(=CCCC(=CCC/C(=C/CCC(=O)C)/C)C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


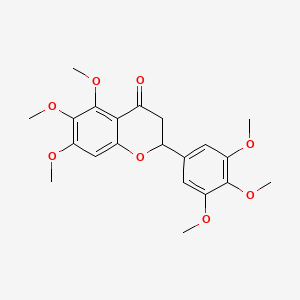
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
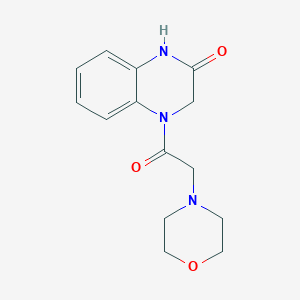
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
